molecular formula C15H21N5O B12233844 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine

Cat. No.: B12233844
M. Wt: 287.36 g/mol
InChI Key: LJKDPABKKQRHCO-UHFFFAOYSA-N
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Description

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium .

The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to accelerate reaction rates. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, in acidic or basic medium.

    Reduction: LiAlH₄, NaBH₄, in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Halogenated reagents, in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, is associated with a wide range of bioactivities, making this compound a valuable subject for further research and development.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

3-propan-2-yl-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H21N5O/c1-12(2)15-17-14(21-18-15)11-19-7-9-20(10-8-19)13-5-3-4-6-16-13/h3-6,12H,7-11H2,1-2H3

InChI Key

LJKDPABKKQRHCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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